Dimethyl N,N-bis(tert-butoxycarbonyl)-L-aspartate
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Overview
Description
Dimethyl N,N-bis(tert-butoxycarbonyl)-L-aspartate is a chemical compound that is commonly used in organic synthesis. It is characterized by the presence of two tert-butoxycarbonyl (BOC) protecting groups attached to the nitrogen atoms of the aspartate moiety. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl N,N-bis(tert-butoxycarbonyl)-L-aspartate typically involves the protection of the amino groups of L-aspartate with tert-butoxycarbonyl groups. This can be achieved by reacting L-aspartate with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable production process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Dimethyl N,N-bis(tert-butoxycarbonyl)-L-aspartate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under photochemical conditions using a medium-pressure mercury lamp.
Reduction: Reduction reactions can be carried out using reagents like lithium borohydride.
Common Reagents and Conditions
Oxidation: Acetone as a photosensitizer, oxygen atmosphere, medium-pressure mercury lamp.
Reduction: Lithium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products Formed
Oxidation: Methylated diol products.
Reduction: Deprotected amines.
Substitution: Free amines after removal of BOC groups.
Scientific Research Applications
Dimethyl N,N-bis(tert-butoxycarbonyl)-L-aspartate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Employed in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which Dimethyl N,N-bis(tert-butoxycarbonyl)-L-aspartate exerts its effects involves the protection of amino groups through the formation of stable carbamate linkages. The tert-butoxycarbonyl groups can be selectively removed under acidic conditions, allowing for the controlled release of the free amine groups. This property makes it valuable in the synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
Dimethyl N,N-bis(tert-butoxycarbonyl)-L-glutamate: Similar structure but with a glutamate moiety instead of aspartate.
N,N-bis(tert-butoxycarbonyl)-1,4-dihydropyrazine: Contains a dihydropyrazine moiety and is used in photochemical oxidation studies.
Uniqueness
Dimethyl N,N-bis(tert-butoxycarbonyl)-L-aspartate is unique due to its specific application in peptide synthesis and its stability under various reaction conditions. Its ability to be selectively deprotected makes it a versatile tool in organic synthesis .
Properties
Molecular Formula |
C16H27NO8 |
---|---|
Molecular Weight |
361.39 g/mol |
IUPAC Name |
dimethyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butanedioate |
InChI |
InChI=1S/C16H27NO8/c1-15(2,3)24-13(20)17(14(21)25-16(4,5)6)10(12(19)23-8)9-11(18)22-7/h10H,9H2,1-8H3/t10-/m0/s1 |
InChI Key |
ALQXXUHPEAESLZ-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H](CC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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